(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide
Description
This compound is a chiral pyrrolidine-based amide derivative with a benzyl-substituted pyrrolidine core.
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)14-18-10-11-22(13-18)12-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,21H2,1-4H3/t18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAWULFUHJTPSI-GGYWPGCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide typically involves multiple steps. One common route starts with the preparation of 1-benzyl-3-pyrrolidinylmethanol, which is then converted to the corresponding amine. This intermediate is then reacted with isopropyl isocyanate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are typically amines and alcohols.
Substitution: The major products are substituted amines.
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Modifications in Pyrrolidine/Piperidine Analogs
The substitution of the pyrrolidine ring with a piperidine ring (6-membered) significantly alters molecular properties. For example:
The piperidine analog exhibits a higher molecular weight and may display altered solubility and receptor-binding kinetics due to the larger ring size .
Substituent Effects on the Benzyl Group
Variations in benzyl substituents influence electronic and lipophilic properties:
Stereochemical Variations
Stereochemistry at the pyrrolidine or amide nitrogen critically impacts activity:
The (R)-configured analog (CAS 1401668-93-6) has a lower molecular weight, suggesting conformational flexibility differences that may influence binding to chiral targets .
Cyclopropyl vs. Isopropyl Substituents
Replacing isopropyl with cyclopropyl groups modifies steric and electronic profiles:
Biological Activity
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide, commonly referred to as AM97031, is a synthetic compound notable for its structural complexity and potential pharmacological properties. This article explores its biological activity, focusing on receptor interactions, synthesis methods, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C20H33N3O
- Molecular Weight : 331.5 g/mol
- CAS Number : 1354026-74-6
The compound features a chiral center at the amino group, contributing to its stereochemistry and biological activity. The presence of a pyrrolidine ring and an isopropyl side chain enhances its potential as a therapeutic agent.
Receptor Interactions
Research indicates that this compound interacts with various neurotransmitter receptors, particularly those involved in dopaminergic signaling. Binding affinity studies suggest that it may exhibit selective activity towards dopamine receptors, which are crucial in the treatment of psychiatric disorders.
| Receptor Type | Binding Affinity | Functional Role |
|---|---|---|
| D2 Dopamine Receptor | High | Antipsychotic effects |
| D3 Dopamine Receptor | Moderate | Potential for addiction treatment |
| GABA Receptors | Variable | Modulation of inhibitory signaling |
The compound likely acts as a modulator of neurotransmitter release, influencing dopaminergic pathways. Its structural features allow it to fit into receptor binding sites effectively, which is critical for eliciting biological responses. Studies employing radiolabeled binding assays have shown promising results in determining its efficacy and selectivity at these receptors .
Synthesis
The synthesis of this compound involves multi-step organic synthesis techniques. The general steps include:
- Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to form the ring structure.
- Side Chain Attachment : Introducing the isopropyl and benzyl groups through alkylation reactions.
- Purification : Employing chromatography techniques to isolate the desired compound with high purity.
This synthetic pathway not only optimizes yield but also enhances the biological activity of the compound by ensuring structural integrity.
Comparative Studies
Comparative analysis with structurally similar compounds reveals significant differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropylbutyramide | Enantiomer with opposite stereochemistry | Different pharmacological profiles |
| 4-Methyl-N-(1-benzylpyrrolidin-3-yl)methanamine | Lacks butyramide moiety | Focused on different therapeutic areas |
These comparisons underscore how slight modifications in structure can lead to variations in receptor selectivity and overall therapeutic potential.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Antipsychotic Efficacy : In rodent models, AM97031 demonstrated significant reductions in hyperactivity induced by psychostimulants, suggesting its potential as an antipsychotic agent.
- Addiction Treatment : Trials indicated that the compound could reduce relapse rates in addiction models by modulating dopaminergic signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
